molecular formula C14H12BrN3S B12484315 N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12484315
M. Wt: 334.24 g/mol
InChI Key: MPJGSGLZGFOCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a bromophenyl group and dimethyl substitutions further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions. The bromophenyl group can be introduced via a Suzuki coupling reaction using a suitable boronic acid and palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
  • N-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
  • N-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Uniqueness

N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H12BrN3S

Molecular Weight

334.24 g/mol

IUPAC Name

N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12BrN3S/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,17,18)

InChI Key

MPJGSGLZGFOCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.